molecular formula C12H15FO4 B13673862 Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13673862
M. Wt: 242.24 g/mol
InChI Key: ZLCAHUJHAJSLBG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products Formed

    Oxidation: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-Chlorophenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15FO4

Molecular Weight

242.24 g/mol

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

ZLCAHUJHAJSLBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)OC)F)O

Origin of Product

United States

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